4-Aminopiperidine-4-carboxylic acid

Descripción general

Descripción

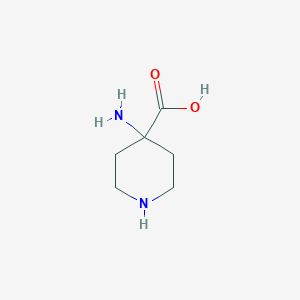

4-Aminopiperidine-4-carboxylic acid is a cyclic α,α-disubstituted amino acid. This compound is notable for its unique structure, which includes a piperidine ring with an amino group and a carboxylic acid group attached to the same carbon atom. This configuration imparts distinct chemical properties, making it a valuable building block in the synthesis of various bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopiperidine-4-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reductive cyclization of aldehydes using azides, which leads to the formation of the piperidine ring . Another approach involves the Ugi reaction, which is particularly effective for synthesizing 4,4-disubstituted piperidines .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions and catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .

Análisis De Reacciones Químicas

Multicomponent Reactions (Ugi Reaction)

APi derivatives are synthesized via Ugi four-component reactions (4-CR):

- Reaction components : APi (amine), ketones, isocyanides, and carboxylic acids form bis-amide derivatives .

- Efficiency : This method achieves 70–85% yields for carfentanil and remifentanil precursors, outperforming traditional routes .

Protection/Deprotection Reactions

APi’s amine group is selectively protected for targeted derivatization:

- Boc protection : Reacting APi with di-tert-butyl dicarbonate (Boc₂O) yields 1-Boc-4-aminopiperidine-4-carboxylic acid, a key intermediate in peptidomimetics .

- Fmoc protection : Fmoc-Cl introduces a fluorenylmethyloxycarbonyl group, enabling solid-phase peptide synthesis .

Derivatization for Drug Discovery

APi serves as a scaffold for bioactive molecules:

- CYP450 metabolism : 4-Aminopiperidine drugs undergo oxidation by CYP3A4, forming hydroxylated metabolites .

- Functionalization : The amine group is alkylated or acylated to create analogs like 4-amino-1-carbamoylpiperidine-4-carboxylic acid (CPA), a citrulline mimic .

Key Derivatives:

- CPA : Neutral analog with carbamoyl substitution, studied for insulin/glucagon modulation .

- GPA : Guanidino derivative mimicking arginine’s role in cell signaling .

pH-Dependent Reactivity

APi’s zwitterionic form (pKa ~7–9 for amine, ~2–4 for carboxylic acid) enables pH-sensitive applications:

Aplicaciones Científicas De Investigación

Synthetic Applications

4-Aminopiperidine-4-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notable applications include:

- Synthesis of SIRT2 Inhibitors : These inhibitors are important in cancer therapy, targeting the Sirtuin family of proteins involved in cellular regulation .

- Melanin-Concentrating Hormone Receptor Antagonists : These compounds are being explored for their potential in treating obesity and related metabolic disorders .

- Bradykinin hB2 Receptor Antagonists : Targeted for pain management and inflammatory conditions .

- Neurokinin-1 Receptor Ligands : These ligands are studied for their role in pain transmission and anxiety disorders .

Biochemical Studies

Recent studies have highlighted the compound's role in biochemical research:

- Transport Studies : Research demonstrated that this compound analogs interact with renal tubular transport systems for basic amino acids, providing insights into amino acid resorption mechanisms .

- Antimicrobial Peptides : Modifications using this compound have shown enhanced stability against digestive enzymes while maintaining antimicrobial activity, indicating its potential in developing new antimicrobial agents .

- Peptide Folding Studies : The incorporation of this compound into peptide sequences has been shown to influence folding and stability, making it a candidate for designing novel peptides with specific structural properties .

Case Study 1: Synthesis of Carfentanil and Remifentanil

Using the Ugi reaction, researchers synthesized derivatives of this compound to produce potent analgesics like carfentanil and remifentanil. These compounds are critical in anesthesia and pain management due to their high potency and rapid action .

Case Study 2: Modifications for Enhanced Stability

In a study focused on enhancing the stability of antimicrobial peptides, researchers replaced lysine residues with this compound. This modification improved resistance to enzymatic degradation while preserving biological activity, highlighting its utility in peptide design for therapeutic applications .

Mecanismo De Acción

The mechanism of action of 4-Aminopiperidine-4-carboxylic acid involves its incorporation into peptides and other bioactive molecules. The compound’s unique structure allows it to interact with specific molecular targets, such as microbial membranes, leading to the disruption of cellular processes. This interaction is facilitated by the compound’s cationic properties, which enhance its binding affinity to negatively charged cellular components .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: This compound has a similar structure but includes a tert-butoxycarbonyl protecting group.

4-Aminonipecotic acid: Another similar compound with a slightly different ring structure.

Uniqueness

4-Aminopiperidine-4-carboxylic acid is unique due to its ability to form highly helical peptides that are water-soluble and possess enhanced stability. This makes it particularly valuable in the development of therapeutic agents and other bioactive molecules .

Actividad Biológica

4-Aminopiperidine-4-carboxylic acid (Api) is a cyclic amino acid derivative that has garnered attention in various fields of biochemical research due to its unique structural properties and biological activities. This article delves into the biological activity of Api, highlighting its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H12N2O2

- Molecular Weight : 144.17 g/mol

- CAS Number : 40951-39-1

- Structure : Api features a piperidine ring with an amino group and a carboxylic acid group, making it a cyclic α,α-disubstituted amino acid.

1. Neuropharmacological Effects

Api has been investigated for its role as a precursor in the synthesis of various psychoactive compounds. Research indicates that derivatives of Api can act as monoamine neurotransmitter reuptake inhibitors. These compounds have potential therapeutic applications in treating mood disorders and anxiety by modulating neurotransmitter levels in the brain .

2. Synthesis of Bioactive Compounds

Api is utilized as a building block in the synthesis of several bioactive molecules, including:

- SIRT2 Inhibitors : Compounds derived from Api have shown promise in inhibiting SIRT2, an enzyme implicated in neurodegenerative diseases .

- Melanin-Concentrating Hormone Receptor Antagonists : Api derivatives exhibit antagonistic activity against receptors involved in appetite regulation, suggesting potential uses in obesity treatment .

- Bradykinin Receptor Ligands : These compounds may modulate pain and inflammatory responses by targeting bradykinin receptors .

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of Api and its derivatives. For instance, modifications to the Api structure have led to the development of peptides with enhanced antimicrobial activity against various pathogens, including Mycoplasma pneumoniae. These findings suggest that Api could be a valuable scaffold for designing new antimicrobial agents .

Case Study 1: Synthesis and Evaluation of Api Derivatives

A study conducted on the synthesis of novel piperidine derivatives highlighted the potential of Api derivatives as monoamine reuptake inhibitors. The synthesized compounds were evaluated for their pharmacological profiles, demonstrating significant activity comparable to established antidepressants .

Case Study 2: Peptide-Based Vaccines

Research involving peptide-based subunit vaccines utilized Api as a key component. The structural studies indicated that peptides rich in Api exhibited enhanced helical stability, which is crucial for vaccine efficacy against specific pathogens .

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

4-aminopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHABBYNLBYZCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363851 | |

| Record name | 4-Aminopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40951-39-1 | |

| Record name | 4-Aminopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.